Ethyl 3-fluoro-4-methoxy-2-(methylthio)benzoate
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Overview
Description
Ethyl 3-fluoro-4-methoxy-2-(methylthio)benzoate is an organic compound with the molecular formula C11H13FO3S and a molecular weight of 244.28 g/mol . This compound is characterized by the presence of a fluoro group, a methoxy group, and a methylthio group attached to a benzoate ester. It is used in various chemical and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-fluoro-4-methoxy-2-(methylthio)benzoate typically involves the esterification of 3-fluoro-4-methoxy-2-(methylthio)benzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation and crystallization are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-fluoro-4-methoxy-2-(methylthio)benzoate undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The fluoro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, palladium catalysts for cross-coupling reactions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzoates with various functional groups.
Scientific Research Applications
Ethyl 3-fluoro-4-methoxy-2-(methylthio)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of ethyl 3-fluoro-4-methoxy-2-(methylthio)benzoate involves its interaction with specific molecular targets. The fluoro group can enhance the compound’s binding affinity to certain enzymes or receptors, while the methoxy and methylthio groups can modulate its chemical reactivity and stability. These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes .
Comparison with Similar Compounds
Ethyl 3-fluoro-4-methoxy-2-(methylthio)benzoate can be compared with other similar compounds, such as:
Ethyl 3-fluoro-2-methoxy-4-(methylthio)benzoate: Similar structure but different substitution pattern on the benzene ring.
Ethyl 3-fluoro-4-methoxybenzoate: Lacks the methylthio group, resulting in different chemical properties and reactivity.
Ethyl 3-fluoro-2-(methylthio)benzoate: Lacks the methoxy group, affecting its solubility and biological activity.
Biological Activity
Ethyl 3-fluoro-4-methoxy-2-(methylthio)benzoate is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound has the molecular formula C11H13FOS and a molecular weight of 244.28 g/mol. Its structure includes a benzoate moiety with a fluoro group at the 3-position, a methoxy group at the 4-position, and a methylthio group at the 2-position. These functional groups contribute to its unique chemical properties and potential biological interactions.
The biological activity of this compound is believed to arise from its ability to interact with specific molecular targets. The fluoro group may enhance binding affinity to certain receptors or enzymes, while the methoxy and methylthio groups modulate chemical reactivity and stability. This interaction can lead to inhibition of specific enzymes or disruption of cellular processes, which is crucial for its therapeutic effects.
Antimicrobial Properties
Research indicates that this compound exhibits potential antimicrobial properties. Its structural features may enhance its interaction with microbial targets, leading to inhibition of growth or viability in various pathogens.
Anticancer Activity
Preliminary studies suggest that this compound may possess anticancer properties as well. The unique arrangement of functional groups allows for interactions that could inhibit cancer cell proliferation or induce apoptosis in malignant cells.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, a comparison with similar compounds is beneficial:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
Ethyl 3-fluoro-2-(methylthio)benzoate | C11H13FOS | Lacks methoxy group; altered solubility and activity |
Methyl 3-fluoro-4-methoxy-5-methyl-2-(methylthio)benzoate | C12H15FOS | Additional methyl group affecting reactivity |
Ethyl 2-fluoro-3-methoxy-5-(methylthio)benzoate | C11H13FOS | Different positioning of fluoro and methoxy groups |
This table highlights how variations in functional groups can influence the biological activity and potential applications of these compounds.
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds, providing insights into the potential applications of this compound:
- Antimicrobial Studies : Research has shown that compounds with similar methylthio and methoxy groups exhibit significant antimicrobial activity against various bacterial strains. The presence of a fluoro substituent may further enhance this effect by improving lipophilicity and cellular penetration.
- Anticancer Evaluations : In vitro studies have demonstrated that derivatives containing similar functional groups can induce apoptosis in cancer cell lines. The mechanism often involves disruption of key signaling pathways associated with cell survival.
- Enzyme Inhibition : Studies indicate that compounds with a benzoate structure can act as inhibitors for specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects in diseases characterized by dysregulated enzyme activity.
Properties
Molecular Formula |
C11H13FO3S |
---|---|
Molecular Weight |
244.28 g/mol |
IUPAC Name |
ethyl 3-fluoro-4-methoxy-2-methylsulfanylbenzoate |
InChI |
InChI=1S/C11H13FO3S/c1-4-15-11(13)7-5-6-8(14-2)9(12)10(7)16-3/h5-6H,4H2,1-3H3 |
InChI Key |
NAQFHIZYTQCGBM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C(=C(C=C1)OC)F)SC |
Origin of Product |
United States |
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